molecular formula C40H35N2O6P B1672990 JNJ-10311795 CAS No. 518062-14-1

JNJ-10311795

Cat. No.: B1672990
CAS No.: 518062-14-1
M. Wt: 670.7 g/mol
InChI Key: XUJQPDQURBZEGJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of JNJ-10311795 involves multiple steps, including the formation of a beta-ketophosphonate structure. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and catalysts .

Chemical Reactions Analysis

JNJ-10311795 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.

Scientific Research Applications

JNJ-10311795 has been extensively studied for its scientific research applications, including:

    Chemistry: It is used as a tool compound to study the inhibition of serine proteases.

    Biology: The compound is used to investigate the role of neutrophil cathepsin G and mast cell chymase in inflammatory processes.

    Medicine: this compound is being researched for its potential therapeutic applications in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease.

    Industry: The compound is used in the development of new anti-inflammatory drugs and therapies

Mechanism of Action

JNJ-10311795 exerts its effects by inhibiting the activity of neutrophil cathepsin G and mast cell chymase. These enzymes are involved in the inflammatory response, and their inhibition leads to a reduction in inflammation. The compound binds to the active sites of these enzymes, preventing them from catalyzing their respective reactions. This inhibition is achieved through the formation of a complex network of hydrogen bonds and hydrophobic interactions .

Comparison with Similar Compounds

JNJ-10311795 is unique in its dual inhibition of both neutrophil cathepsin G and mast cell chymase. Similar compounds include:

Biological Activity

JNJ-10311795, also known as RWJ-355871, is a small molecule drug developed by Johnson & Johnson that functions as a dual inhibitor of cathepsin G (Cat G) and chymase. These serine proteases are implicated in various inflammatory processes, particularly in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The compound's mechanism of action involves blocking the activity of these enzymes, thereby mitigating inflammation and related symptoms.

This compound inhibits Cat G and chymase, which are released by neutrophils and mast cells, respectively. These enzymes contribute to the pathophysiology of inflammatory diseases by promoting tissue damage and exacerbating inflammatory responses. The inhibition of these proteases is expected to provide therapeutic benefits in conditions where inflammation is a key feature.

Binding Affinity and Interaction Studies

Research indicates that this compound demonstrates significant binding affinity for Cat G, with a Ki value of 38 nM. The compound's interactions within the active site involve several key amino acids, forming a network of hydrogen bonds and hydrophobic interactions that stabilize the inhibitor within the enzyme's binding pocket. This is crucial for its efficacy as an inhibitor.

Table 1: Binding Interactions of this compound with Cat G

Interaction TypeAmino Acid ResidueRole
Hydrogen BondH57Stabilization
Hydrogen BondK192Stabilization
HydrophobicY215, I99, F172Binding affinity

Case Study 1: Ovalbumin-Sensitized Rat Model

In a study involving ovalbumin-sensitized rats, this compound was administered to evaluate its effects on inflammation. The results showed a dose-dependent reduction in paw volume, indicating effective anti-inflammatory activity.

Case Study 2: Sheep Asthma Model

In sheep models of asthma, aerosol treatment with this compound led to significant inhibition of antigen-induced airway responses. The compound effectively reduced both early and late-phase responses to allergens.

Case Study 3: Tobacco Smoke-Induced Inflammation

In a murine model exposed to tobacco smoke, treatment with this compound significantly decreased neutrophilia compared to untreated controls, further supporting its potential for treating airway inflammatory diseases.

Summary of Findings

The biological activity of this compound has been characterized through various studies highlighting its potential as an anti-inflammatory agent. The dual inhibition of Cat G and chymase positions it as a promising therapeutic candidate for respiratory diseases characterized by excessive inflammation.

Properties

CAS No.

518062-14-1

Molecular Formula

C40H35N2O6P

Molecular Weight

670.7 g/mol

IUPAC Name

[2-[3-[methyl-[1-(naphthalene-2-carbonyl)piperidin-4-yl]carbamoyl]naphthalen-2-yl]-1-naphthalen-1-yl-2-oxoethyl]phosphonic acid

InChI

InChI=1S/C40H35N2O6P/c1-41(32-19-21-42(22-20-32)39(44)31-18-17-26-9-2-3-11-28(26)23-31)40(45)36-25-30-13-5-4-12-29(30)24-35(36)37(43)38(49(46,47)48)34-16-8-14-27-10-6-7-15-33(27)34/h2-18,23-25,32,38H,19-22H2,1H3,(H2,46,47,48)

InChI Key

XUJQPDQURBZEGJ-UHFFFAOYSA-N

SMILES

CN(C1CCN(CC1)C(=O)C2=CC3=CC=CC=C3C=C2)C(=O)C4=CC5=CC=CC=C5C=C4C(=O)C(C6=CC=CC7=CC=CC=C76)P(=O)(O)O

Canonical SMILES

CN(C1CCN(CC1)C(=O)C2=CC3=CC=CC=C3C=C2)C(=O)C4=CC5=CC=CC=C5C=C4C(=O)C(C6=CC=CC7=CC=CC=C76)P(=O)(O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

JNJ-10311795;  JNJ 10311795;  JNJ10311795.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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